2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride
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Overview
Description
2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride is a chemical compound with the molecular formula C19H16O2·HCl and a molecular weight of 276.34 + 36.46. It is an intermediate in the synthesis of 5-Methylbenz[a]anthracene, a monomethylated polycyclic aromatic hydrocarbon with carcinogenic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride involves several steps. One common method starts with the reaction of 4-methyl-1-naphthaldehyde with benzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoic acid to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinones, hydrocarbon derivatives, and substituted aromatic compounds.
Scientific Research Applications
2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polycyclic aromatic hydrocarbons.
Biology: The compound is studied for its potential biological activities, including its role in carcinogenesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to DNA and proteins, causing mutations and alterations in cellular functions. This interaction is primarily mediated through the formation of reactive intermediates that can induce oxidative stress and damage cellular structures.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Used in organic synthesis.
4-[(E)-[(2-hydroxy-1-naphthalenyl)methylene]amino]-3-methyl Benzoic Acid: Known for its mechanochromic luminescent properties.
Uniqueness
2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride is unique due to its specific structure and reactivity, making it a valuable intermediate in the synthesis of polycyclic aromatic hydrocarbons with carcinogenic activity.
Properties
Molecular Formula |
C19H17ClO2 |
---|---|
Molecular Weight |
312.8 g/mol |
IUPAC Name |
2-[(4-methylnaphthalen-1-yl)methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C19H16O2.ClH/c1-13-10-11-15(17-8-5-4-7-16(13)17)12-14-6-2-3-9-18(14)19(20)21;/h2-11H,12H2,1H3,(H,20,21);1H |
InChI Key |
WYHNTBYZCHZGMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)CC3=CC=CC=C3C(=O)O.Cl |
Origin of Product |
United States |
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